molecular formula C19H32 B14245301 Benzene, 1-methyl-2,3,4,5-tetrapropyl- CAS No. 262860-66-2

Benzene, 1-methyl-2,3,4,5-tetrapropyl-

Cat. No.: B14245301
CAS No.: 262860-66-2
M. Wt: 260.5 g/mol
InChI Key: KCHOWFJEDMQHJT-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2,3,4,5-tetrapropyl-: is an organic compound with the molecular formula C19H32 It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted with one methyl group and four propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetrapropyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation . This reaction involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methyl group can be introduced through a similar Friedel-Crafts alkylation using methyl chloride.

Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methyl-2,3,4,5-tetrapropyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3, H2SO4, controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetrapropyl- in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring attracts electrophiles, leading to the formation of a sigma complex. Subsequent steps involve the removal of a proton to restore aromaticity.

Comparison with Similar Compounds

  • Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-
  • Benzene, 1,2,4,5-tetramethyl-
  • Benzene, 1,2,4,5-tetrachloro-

Uniqueness: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is unique due to the specific arrangement of its substituents. The presence of both methyl and propyl groups on the benzene ring imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

262860-66-2

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrapropylbenzene

InChI

InChI=1S/C19H32/c1-6-10-16-14-15(5)17(11-7-2)19(13-9-4)18(16)12-8-3/h14H,6-13H2,1-5H3

InChI Key

KCHOWFJEDMQHJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=C1)C)CCC)CCC)CCC

Origin of Product

United States

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